molecular formula C24H28N2O3 B1684365 Ivacaftor CAS No. 873054-44-5

Ivacaftor

Cat. No.: B1684365
CAS No.: 873054-44-5
M. Wt: 392.5 g/mol
InChI Key: PURKAOJPTOLRMP-UHFFFAOYSA-N
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Description

Ivacaftor (VX-770) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator approved by the U.S. FDA in 2012 for cystic fibrosis (CF) patients with the G551D mutation. It enhances chloride ion transport by binding to CFTR’s transmembrane domain, stabilizing the channel’s open conformation . Clinical trials demonstrated significant improvements in lung function (FEV1), reduced pulmonary exacerbations, and enhanced quality of life . Long-term studies confirm sustained benefits, including reduced Pseudomonas aeruginosa colonization (62.4% to 38.9% over 5.5 years) and slower lung function decline (0.49% annual improvement) . Beyond CF, this compound shows promise in glioblastoma therapy by inhibiting stem cell proliferation and inducing apoptosis .

Chemical Reactions Analysis

Ivacaftor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced quinoline derivatives .

Scientific Research Applications

Key Clinical Trials

  • Phase II and III Trials : Multiple studies have demonstrated significant improvements in pulmonary function and quality of life among patients treated with ivacaftor. For instance, a 24-week placebo-controlled trial showed a mean absolute increase in percent predicted forced expiratory volume in 1 second (FEV1) of 12.5 percentage points in patients aged 6 to 11 years .
  • Long-term Studies : A long-term observational study (GOAL study) confirmed sustained benefits over five years, showing improvements in lung function, growth metrics, and reductions in pulmonary exacerbations .
  • Real-World Effectiveness : A study involving four children with the F508del/G551D genotype reported significant improvements in lung function and nutritional status after initiating this compound treatment .

Summary of Efficacy Data

Study TypePatient Age GroupTreatment DurationFEV1 ImprovementSweat Chloride Change
Phase II6-11 years24 weeks+12.5%-53.5 mmol/L
GOAL Study≥6 years5 yearsSustained benefitSignificant reduction
Real-World Study6-14 yearsVariableSignificantNot specified

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies. Adverse events reported are generally comparable to placebo groups, indicating that this compound is well tolerated among patients . Common side effects include gastrointestinal disturbances and respiratory symptoms; however, these are typically mild and manageable.

Implications for Pediatric Patients

Recent studies suggest that early intervention with this compound may improve outcomes significantly for younger patients. For example, findings from the KIWI study indicated that this compound positively impacts pancreatic exocrine function in children aged 2 to 5 years, suggesting a potential to alter disease progression if administered early .

Comparison with Similar Compounds

Tezacaftor/Ivacaftor Combination

Tezacaftor, a CFTR corrector, is combined with ivacaftor to treat F508del homozygous or heterozygous mutations.

Parameter Tezacaftor/Ivacaftor This compound Monotherapy Source
FEV1 improvement (absolute) 4.0% 10.6% (G551D cohort)
Pulmonary exacerbation reduction 35% vs. placebo 55% vs. placebo
Discontinuation due to AEs 2.9% 4.2% (lumacaftor combo)

Key Findings :

  • Tezacaftor/ivacaftor has comparable efficacy to lumacaftor/ivacaftor but with fewer adverse events (e.g., respiratory symptoms) .

Lumacaftor/Ivacaftor Combination

Lumacaftor, another corrector, combined with this compound, targets F508del mutations.

Parameter Lumacaftor/Ivacaftor This compound Monotherapy
FEV1 improvement (absolute) 4.3–6.7% 10.6%
Antibacterial activity None reported Anti-S. aureus/Streptococcus

Mechanistic Differences :

  • Lumacaftor/ivacaftor fails to restore macrophage apoptosis and M1 polarization in CF patients, unlike this compound monotherapy .
  • This compound’s quinolone structure confers direct antibacterial effects against Gram-positive pathogens, absent in lumacaftor .

Deuterated this compound Analogs (CTP-656, d18-ivacaftor)

Deuteration alters pharmacokinetics without affecting pharmacology:

Parameter Deuterated this compound This compound
Half-life Extended 7.94–14.7 hrs
In vitro potency Equivalent Equivalent

Implications : Improved dosing frequency but similar efficacy .

Ataluren (PTC124)

Ataluren targets nonsense mutations (Class I) via premature termination codon readthrough.

Parameter Ataluren This compound
Target population Nonsense mutations Gating mutations (e.g., G551D)
FEV1 improvement Insignificant 10.6%

Limitation: Limited efficacy in CF compared to this compound’s robust clinical impact .

Unique Therapeutic Potentials of this compound

  • Antibacterial Effects: Reduces S. aureus and Streptococcus via quinolone-mediated mechanisms, synergizing with tobramycin .
  • Glioblastoma Therapy: Suppresses stemness markers (CD133, CD44) and enhances temozolomide efficacy in xenograft models .

Economic and Long-Term Considerations

  • Cost-Effectiveness : this compound and tezacaftor/ivacaftor have similar annual costs (~$300,000 USD), but this compound’s long-term HCRU reduction (e.g., fewer hospitalizations) enhances value .
  • Sustained Benefits : this compound’s 5-year data show persistent lung function stabilization, unlike shorter-term lumacaftor/ivacaftor studies .

Biological Activity

Ivacaftor, marketed as Kalydeco, is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by Vertex Pharmaceuticals. It is primarily used to treat cystic fibrosis (CF) in patients who have specific mutations in the CFTR gene, notably the G551D mutation. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and real-world outcomes.

This compound functions by enhancing the opening probability of the CFTR protein at the cell surface, thereby improving chloride ion transport across epithelial membranes. This action is particularly effective for mutations like G551D, where the CFTR channel does not open properly. The drug was identified through high-throughput screening and validated in vitro before advancing to clinical trials .

Key Findings from Clinical Trials

  • Efficacy in G551D Mutation :
    • In a pivotal Phase 3 study, this compound demonstrated significant improvements in lung function and quality of life metrics among patients with the G551D mutation. The median change in forced expiratory volume in one second (FEV1) was reported at 8.7% predicted (p=0.008) .
  • Long-term Outcomes :
    • A 96-week open-label extension study showed sustained improvements in FEV1 and weight among patients previously treated with this compound. Those who transitioned from placebo to this compound exhibited comparable benefits .
  • Impact on Other Mutations :
    • This compound has also been studied for its effects on other CFTR mutations such as F508del. While its efficacy is modest for this mutation due to trafficking defects, some improvements in residual CFTR function have been documented .

Table: Summary of Clinical Trial Outcomes

StudyPatient PopulationDurationKey Outcomes
STRIVEG551D mutation48 weeksFEV1: +8.7% (p=0.008), Quality of Life improvement
ENVISIONG551D mutation (6-11 years)24 weeksSignificant pulmonary function improvement
PERSISTLong-term follow-up96 weeksSustained FEV1 improvement, weight gain

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse events include pulmonary exacerbations and upper respiratory infections, which are consistent with the underlying disease rather than the drug itself . A notable finding from long-term studies is that serious adverse events occurred in about 20-23% of patients but were mostly manageable .

Table: Adverse Events Reported

Adverse EventFrequency (%)
Pulmonary Exacerbation20
Cough15
Upper Respiratory Infection10

Real-World Outcomes

Recent observational studies corroborate clinical trial findings, showing that this compound treatment leads to improvements in lung function, nutritional status, and overall quality of life for patients with CF. For instance, a compassionate-use study indicated an absolute change in FEV1 of +11.9 percentage points within the first few months of treatment .

Case Study: Pediatric Patient Response

A case study involving a child aged 12-24 months with a gating mutation showed substantial reductions in sweat chloride levels and improvements in growth metrics after initiating this compound treatment for 24 weeks . This suggests that early intervention may preserve pancreatic function and enhance overall health outcomes.

Q & A

Basic Research Questions

Q. What primary physiological endpoints are validated for assessing Ivacaftor’s efficacy in clinical trials, and how should they be measured?

  • Methodological Answer: Key endpoints include percent predicted FEV1 (measured via standardized spirometry), sweat chloride concentration (quantified through pilocarpine iontophoresis), and patient-reported outcomes (e.g., CFQ-R). Validation requires adherence to clinical guidelines, calibration of equipment, and blinding of assessors to minimize bias. For longitudinal studies, consistent time-point measurements and adjustment for covariates (e.g., age, baseline lung function) are critical .

Q. How should controlled experiments be designed to minimize confounding variables in this compound studies?

  • Methodological Answer: Use randomized, double-blind, placebo-controlled designs with stratification by CFTR mutation type and baseline severity. Incorporate matched controls for observational studies, adjusting for variables like age, sex, and concomitant therapies. Predefine inclusion/exclusion criteria to reduce heterogeneity and employ block randomization to balance groups .

Q. What best practices ensure reproducibility in this compound experimental protocols?

  • Methodological Answer: Document detailed methodologies, including reagent sources (manufacturer, batch numbers), equipment specifications (model numbers, calibration records), and statistical software versions. Publish full protocols in supplementary materials and adhere to CONSORT guidelines for clinical trials. Cross-validate findings using independent cohorts or in vitro models .

Q. How can patient-reported outcomes (PROs) be effectively integrated into this compound trials?

  • Methodological Answer: Use validated instruments like CFQ-R with predefined scoring thresholds. Train participants and caregivers on consistent reporting, and employ electronic diaries to reduce recall bias. Analyze PROs alongside objective measures (e.g., FEV1) to assess clinical relevance .

Q. What statistical methods are recommended for initial analysis of this compound efficacy data?

  • Methodological Answer: Apply mixed-effects models to account for repeated measures and missing data. Use ANOVA for between-group comparisons and Kaplan-Meier survival analysis for time-to-event outcomes (e.g., pulmonary exacerbations). Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Advanced Research Questions

Q. How can discrepancies between clinical trial results and real-world this compound outcomes be reconciled?

  • Methodological Answer: Conduct meta-analyses with subgroup stratification by age, genotype, and comorbidities. Use real-world evidence (RWE) registries (e.g., CF Foundation Patient Registry) to identify confounding factors (e.g., adherence rates, co-medications). Apply sensitivity analyses to quantify bias magnitude .

Q. What multi-omics strategies elucidate mechanisms behind variable patient responses to this compound?

  • Methodological Answer: Integrate transcriptomics (RNA-seq of airway epithelia), proteomics (CFTR protein expression), and metabolomics (chloride transport assays). Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated networks. Validate findings in primary cell cultures or organoid models .

Q. Which analytical frameworks (e.g., PICO, FINER) optimize hypothesis development in this compound studies?

  • Methodological Answer: Apply the PICO framework to define:

  • P opulation: CF patients with gating mutations (e.g., G551D)
  • I ntervention: this compound monotherapy
  • C omparator: Placebo or standard care
  • O utcome: Absolute change in FEV1
    Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How should heterogeneity in treatment responses be addressed in this compound meta-analyses?

  • Methodological Answer: Perform meta-regression to explore sources of heterogeneity (e.g., study duration, mutation class). Use random-effects models to account for between-study variance. Calculate I² statistics to quantify inconsistency and publish protocols a priori (e.g., PROSPERO registry) .

Q. What methodologies enable robust assessment of this compound’s long-term CFTR functional modulation?

  • Methodological Answer: Combine electrophysiological assays (Ussing chamber measurements) with single-cell RNA sequencing to track CFTR activity over time. Use predictive modeling (e.g., machine learning) to correlate biomarker trajectories with clinical outcomes. Establish biobanks for longitudinal sample analysis .

Properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236281
Record name Ivacaftor
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Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ivacaftor
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Solubility

low (<0.05 µg/mL), 2.00e-03 g/L
Record name Ivacaftor
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CAS No.

873054-44-5
Record name Ivacaftor
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Record name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Record name Ivacaftor
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-215
Record name Ivacaftor
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Synthesis routes and methods I

Procedure details

To a suspension of 4-oxo-1,4-dihydroquinolin-3-carboxylic acid (35.5 g, 188 mmol) and HBTU (85.7 g, 226 mmol) in DMF (280 mL) was added Et3N (63.0 mL, 451 mmol) at ambient temperature. The mixture became homogeneous and was allowed to stir for 10 min before 5-amino-2,4-di-tert-butyl-phenol (50.0 g, 226 mmol) was added in small portions. The mixture was allowed to stir overnight at ambient temperature. The mixture became heterogeneous over the course of the reaction. After all of the acid was consumed (LC-MS analysis, MH+190, 1.71 min), the solvent was removed in vacuo. EtOH was added to the orange solid material to produce a slurry. The mixture was stirred on a rotovap (bath temperature 65° C.) for 15 min without placing the system under vacuum. The mixture was filtered and the captured solid was washed with hexanes to provide a white solid that was the EtOH crystalate. Et2O was added to the material obtained above until a slurry was formed. The mixture was stirred on a rotovapor (bath temperature 25° C.) for 15 min without placing the system under vacuum. The mixture was filtered and the solid captured. This procedure was performed a total of five times. The solid obtained after the fifth precipitation was placed under vacuum overnight to provide 8 N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide as a white powdery solid (38 g, 52%).
Quantity
35.5 g
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reactant
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85.7 g
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reactant
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280 mL
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63 mL
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50 g
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Synthesis routes and methods II

Procedure details

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 26, (1.0 eq) and 5-amino-2,4-di-tert-, butylphenyl methyl carbonate, 32, (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P® 50% solution in 2-MeTHF (1.7 eq). The T3P charged vessel was washed with 2-MeTHF (0.6 vol). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5+/−5.0° C. and held at this temperature for 8 hours. A sample was taken and checked for completion by HPLC. Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C. 2-MeTHF was added (12.5 vol) to dilute the mixture. The reaction mixture was washed with water (10.0 vol) 2 times. 2-MeTHF was added to bring the total volume of reaction to 40.0 vol (˜16.5 vol charged). To this solution was added NaOMe/MeOH (1.7 equiv) to perform the methanolysis. The reaction was stirred for no less than 1.0 hour, and checked for completion by HPLC. Once complete, the reaction was quenched with 1 N HCl (10.0 vol), and washed with 0.1 N HCl (10.0 vol). The organic solution was polish filtered to remove any particulates and placed in a second reactor. The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN was added to 40 vol and the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20 vol. The addition of CH3CN and concentration cycle was repeated 2 more times for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final concentration to 20 vol, 16.0 vol of CH3CN was added followed by 4.0 vol of H2O to make a final concentration of 40 vol of 10% H2O/CH3CN relative to the starting acid. This slurry was heated to 78.0° C.+/−5.0° C. (reflux). The slurry was then stirred for no less than 5 hours. The slurry was cooled to 0.0° C.+/−5° C. over 5 hours, and filtered. The cake was washed with 0.0° C.+/−5.0° C. CH3CN (5 vol) 4 times. The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C. 1H NMR (400 MHz, DMSO-d6) δ 12.8 (s, 1H), 11.8 (s, 1H), 9.2 (s, 1H), 8.9 (s, 1H), 8.3 (s, 1H), 7.2 (s, 1H), 7.9 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.1 (s, 1H), 1.4 (s, 9H).
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butylphenyl methyl carbonate
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NaOMe MeOH
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Synthesis routes and methods III

Procedure details

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 26, (1.0 eq) and 5-amino-2,4-di-tert-butylphenyl methyl carbonate, 32, (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P® 50% solution in 2-MeTHF (1.7 eq). The T3P charged vessel was washed with 2-MeTHF (0.6 vol). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5+/−5.0° C. and held at this temperature for 8 hours. A sample was taken and checked for completion by HPLC. Once complete, the resulting mixture was cooled to 20° C.+/−5° C. 2-MeTHF was added (12.5 vol) to dilute the mixture. The reaction mixture was washed with water (10.0 vol) 2 times and 2-MeTHF (16.5 vol) was charged to the reactor. This solution was charged with 30% w/w NaOMe/MeOH (1.7 equiv) to perform the methanolysis. The reaction was stirred at 25.0° C.+/−5.0° C. for no less than 1.0 hour, and checked for completion by HPLC. Once complete, the reaction was quenched with 1.2 N HCl/H2O (10.0 vol), and washed with 0.1 N HCl/H2O (10.0 vol). The organic solution was polish filtered to remove any particulates and placed in a second reactor.
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NaOMe MeOH
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a suspension of 4-oxo-1,4-dihydroquinolin-3-carboxylic acid (35.5 g, 188 mmol) and HBTU (85.7 g, 226 mmol) in DMF (280 mL) was added Et3N (63.0 mL, 451 mmol) at ambient temperature. The mixture became homogeneous and was allowed to stir for 10 min before 5-amino-2,4-di-tert-butyl-phenol (50.0 g, 226 mmol) was added in small portions. The mixture was allowed to stir overnight at ambient temperature. The mixture became heterogeneous over the course of the reaction. After all of the acid was consumed (LC-MS analysis, MH+ 190, 1.71 min), the solvent was removed in vacuo. EtOH was added to the orange solid material to produce a slurry. The mixture was stirred on a rotovap (bath temperature 65° C.) for 15 min without placing the system under vacuum. The mixture was filtered and the captured solid was washed with hexanes to provide a white solid that was the EtOH crystalate. Et2O was added to the material obtained above until a slurry was formed. The mixture was stirred on a rotovapor (bath temperature 25° C.) for 15 min without placing the system under vacuum. The mixture was filtered and the solid captured. This procedure was performed a total of five times. The solid obtained after the fifth precipitation was placed under vacuum overnight to provide 8 N-(5-hydroxy-2,4-ditert-butyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide as a white powdery solid (38 g, 52%).
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
85.7 g
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reactant
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Quantity
280 mL
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solvent
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63 mL
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reactant
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50 g
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.